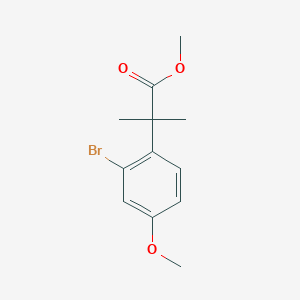

Methyl 2-(2-bromo-4-methoxyphenyl)-2-methylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

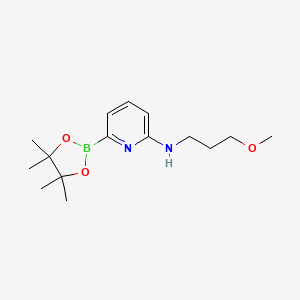

Le 2-(2-bromo-4-méthoxyphényl)-2-méthylpropanoate de méthyle est un composé organique de formule moléculaire C12H15BrO3. Ce composé se caractérise par la présence d'un atome de brome, d'un groupe méthoxy et d'un groupe ester méthylique liés à un cycle phényle. Il est utilisé dans diverses réactions chimiques et a des applications en recherche scientifique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 2-(2-bromo-4-méthoxyphényl)-2-méthylpropanoate de méthyle implique généralement la bromation de la 4-méthoxyacétophénone suivie d'une estérification. Une méthode courante consiste à faire réagir la 4-méthoxyacétophénone avec du N-bromosuccinimide (NBS) en présence d'un catalyseur tel que le trifluorométhanesulfonate de triméthylsilyle (TMS-OTf) dans l'acétonitrile à température ambiante pendant 24 heures . Le composé bromé obtenu est ensuite estérifié à l'aide de méthanol et d'un catalyseur acide approprié pour donner le produit final.

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé sont similaires à la synthèse en laboratoire, mais elles sont adaptées pour accommoder de plus grandes quantités. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production.

Analyse Des Réactions Chimiques

Types de réactions

Le 2-(2-bromo-4-méthoxyphényl)-2-méthylpropanoate de méthyle subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome de brome peut être substitué par d'autres nucléophiles tels que les amines ou les thiols.

Réactions d'oxydation : Le groupe méthoxy peut être oxydé pour former les aldéhydes ou les acides carboxyliques correspondants.

Réactions de réduction : Le groupe ester peut être réduit pour former des alcools.

Réactifs et conditions courants

Substitution : Réactifs comme l'azoture de sodium ou le thiocyanate de potassium dans des solvants polaires.

Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome en milieu acide.

Réduction : Réactifs comme l'hydrure d'aluminium et de lithium ou le borohydrure de sodium en conditions anhydres.

Principaux produits

Substitution : Formation d'azotures ou de thiocyanates.

Oxydation : Formation d'aldéhydes ou d'acides carboxyliques.

Réduction : Formation d'alcools.

Applications De Recherche Scientifique

Le 2-(2-bromo-4-méthoxyphényl)-2-méthylpropanoate de méthyle a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de divers composés organiques.

Biologie : Utilisé dans l'étude de l'inhibition enzymatique et des interactions protéiques.

Médecine : Investigué pour son utilisation potentielle dans le développement de médicaments et comme agent pharmacologique.

Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.

Mécanisme d'action

Le mécanisme d'action du 2-(2-bromo-4-méthoxyphényl)-2-méthylpropanoate de méthyle implique son interaction avec des cibles moléculaires telles que les enzymes et les protéines. L'atome de brome peut former des liaisons covalentes avec des sites nucléophiles sur les protéines, ce qui entraîne l'inhibition de l'activité enzymatique. Ce composé peut également interagir avec les voies cellulaires impliquées dans la transduction du signal et les processus métaboliques .

Mécanisme D'action

The mechanism of action of Methyl 2-(2-bromo-4-methoxyphenyl)-2-methylpropanoate involves its interaction with molecular targets such as enzymes and proteins. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This compound can also interact with cellular pathways involved in signal transduction and metabolic processes .

Comparaison Avec Des Composés Similaires

Composés similaires

- 2-Bromo-4-méthoxyacétophénone

- Acide 2-bromo-4-méthoxyphénylacétique

- 2-Bromo-4-méthoxybenzaldéhyde

Unicité

Le 2-(2-bromo-4-méthoxyphényl)-2-méthylpropanoate de méthyle est unique en raison de sa combinaison de groupes fonctionnels, ce qui lui permet de participer à une large gamme de réactions chimiques. Son groupe ester confère une réactivité supplémentaire par rapport à des composés similaires, ce qui en fait un intermédiaire polyvalent en synthèse organique.

Propriétés

Formule moléculaire |

C12H15BrO3 |

|---|---|

Poids moléculaire |

287.15 g/mol |

Nom IUPAC |

methyl 2-(2-bromo-4-methoxyphenyl)-2-methylpropanoate |

InChI |

InChI=1S/C12H15BrO3/c1-12(2,11(14)16-4)9-6-5-8(15-3)7-10(9)13/h5-7H,1-4H3 |

Clé InChI |

VQTHJJGHDKUQMW-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C1=C(C=C(C=C1)OC)Br)C(=O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-chloro-6-cyclopropyl-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11836599.png)

![9H-purin-6-amine, 9-(7,7-dimethyl-6,8-dioxaspiro[3.5]non-2-yl)-](/img/structure/B11836606.png)

![Methyl1'-methyl-4-oxospiro[chroman-2,4'-piperidine]-6-carboxylate](/img/structure/B11836622.png)

![2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole](/img/structure/B11836640.png)

![4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11836662.png)